molecular formula C23H24N2OS B14316327 N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide CAS No. 109545-74-6

N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide

Cat. No.: B14316327
CAS No.: 109545-74-6
M. Wt: 376.5 g/mol
InChI Key: VCKUKSMPKHFWJT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide is a synthetic organic compound that features a sulfanyl group attached to an acetamide backbone

Properties

CAS No.

109545-74-6

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-aminoethyl)-2-tritylsulfanylacetamide

InChI

InChI=1S/C23H24N2OS/c24-16-17-25-22(26)18-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18,24H2,(H,25,26)

InChI Key

VCKUKSMPKHFWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoethylamine and triphenylmethyl thiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or to generate amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways, such as signaling cascades or metabolic processes, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-2-[(phenylmethyl)sulfanyl]acetamide: Similar structure but with a phenyl group instead of a triphenylmethyl group.

    N-(2-Aminoethyl)-2-[(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a triphenylmethyl group.

Uniqueness

N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide is unique due to the presence of the triphenylmethyl group, which can impart distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects.

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